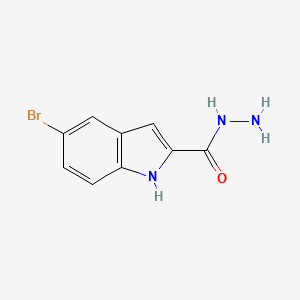
Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as EMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMTB belongs to the class of thiadiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiadiazoles have been synthesized and shown to possess antimicrobial properties against a variety of microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007). This suggests that Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate could also be explored for its antimicrobial efficacy due to its structural similarity.
Synthetic Methodology
The compound's structure, featuring a thiadiazole ring, suggests its utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, thiadiazole derivatives have been employed in the synthesis of quinazolines, showcasing the versatility of thiadiazole compounds in facilitating ring transformations and forming complex heterocyclic systems (Ma et al., 2018).
Electrochemical and Electrochromic Properties
Compounds containing thiadiazole units have been studied for their electrochemical and electrochromic properties, indicating potential applications in electronic devices. For instance, donor–acceptor type monomers with thiadiazole units exhibit significant electrochemical activity and can undergo electropolymerization to form polymers with desirable electrochromic properties (Hu et al., 2013). This highlights the possibility of using this compound in the development of electrochromic materials and devices.
Antiparasitic and Hypolipidemic Activities
Although not directly related to this compound, studies on structurally related compounds reveal potential antiparasitic and hypolipidemic activities. Compounds similar in structure have demonstrated efficacy against coccidiosis in poultry and have shown to lower lipid levels in mammalian models (Rogers et al., 1964), (Baggaley et al., 1977). This opens up potential research avenues for this compound in similar biological applications.
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
For instance, they can inhibit the production of free radicals , or they can interact with microbial or tumor cells to inhibit their growth .
Biochemical Pathways
For example, they can affect the oxidative stress pathway by inhibiting the production of free radicals .
Result of Action
Based on the known activities of thiazole derivatives, the effects could include reduced inflammation, pain relief, inhibition of microbial or tumor cell growth, and neuroprotection .
Propiedades
IUPAC Name |
ethyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(25)14-4-8-15(9-5-14)21-17(24)12-28-20-22-18(23-29-20)13-6-10-16(26-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCAGNMIHKFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)
![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)


![N-[(4-Methoxyphenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2918133.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide](/img/structure/B2918138.png)

